1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane
Description
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Properties
IUPAC Name |
2-(6-azaspiro[2.5]octan-2-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c16-11-3-1-2-10(8-11)13-18-19-14(20-13)12-9-15(12)4-6-17-7-5-15/h1-3,8,12,17H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVBPLKCFVSHCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2C3=NN=C(O3)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound 1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2Compounds with a similar 1,3,4-oxadiazole scaffold have been known to interact with various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase. These enzymes play crucial roles in cellular processes, including DNA replication and transcription, cell cycle progression, and apoptosis.
Mode of Action
The exact mode of action of 1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2It can be inferred from related 1,3,4-oxadiazole compounds that they may inhibit the activity of target enzymes, leading to disruption of cellular processes and potentially inducing cell death.
Biochemical Pathways
The biochemical pathways affected by 1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2Based on the known targets of similar 1,3,4-oxadiazole compounds, it can be inferred that this compound may affect pathways related to dna replication, transcription, cell cycle progression, and apoptosis.
Result of Action
The molecular and cellular effects of 1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2Based on the known effects of similar 1,3,4-oxadiazole compounds, it can be inferred that this compound may disrupt cellular processes, potentially leading to cell death.
Biological Activity
1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane is a compound of interest due to its potential biological activities. This compound combines the oxadiazole moiety, known for various pharmacological properties, with a spirocyclic structure that may enhance its biological efficacy. This article reviews the biological activity of this compound, focusing on its effects on enzyme activity, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H16FN3O
- CAS Number : 1354953-30-2
- Molecular Weight : 273.31 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its interaction with key enzymes and its potential therapeutic effects.
Enzyme Interaction
One of the primary areas of research has been the interaction of this compound with the enzyme tyrosinase. Tyrosinase is crucial in melanin biosynthesis and has implications in diseases such as Parkinson’s disease and certain cancers.
Key Findings :
- Activation/Inhibition Effects : Studies have shown that compounds containing the 1,3,4-oxadiazole ring can exhibit both activation and inhibition effects on tyrosinase. For instance, certain derivatives have been reported to enhance enzyme activity while others inhibit it significantly .
| Compound | Effect on Tyrosinase | Notes |
|---|---|---|
| 6a | Activation | No substituent on phenyl group enhances binding |
| 6b | Decreased Activation | Presence of halogen decreases activation ability |
| 7c | Inhibition | Contains multiple oxadiazole rings leading to high inhibition |
Case Studies and Research Findings
Several studies have highlighted the biological significance of oxadiazole derivatives:
- Anticancer Potential : Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of a fluorophenyl group in our compound may enhance these effects due to increased lipophilicity and improved receptor binding.
- Neuroprotective Effects : The modulation of tyrosinase activity may also play a role in neuroprotection, particularly in conditions linked to oxidative stress. Compounds that inhibit tyrosinase have shown promise in reducing neuronal damage in models of neurodegenerative diseases .
- Antimicrobial Activity : Some studies suggest that oxadiazole derivatives exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
